N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
N-(1-Benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic small molecule characterized by three key structural features:
- A benzyl-substituted piperidine group at the N-terminus, which may enhance lipophilicity and influence receptor binding.
- A propanamide linker that bridges the piperidine moiety to the heterocyclic core.
- A pyrido[2,1-c][1,2,4]triazin-4-one core, a nitrogen-rich bicyclic system that likely contributes to electronic interactions with biological targets.
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C22H25N5O2/c28-21(10-9-19-22(29)27-13-5-4-8-20(27)25-24-19)23-18-11-14-26(15-12-18)16-17-6-2-1-3-7-17/h1-8,13,18H,9-12,14-16H2,(H,23,28) |
InChI Key |
MWGDWLSUOKGHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=NN=C3C=CC=CN3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminonicotinic Acid Derivatives
In a representative procedure, 2-aminonicotinic acid is treated with ethyl chloroformate to form a mixed carbonate intermediate, which undergoes cyclization with hydrazine hydrate. The resulting dihydrotriazine is oxidized using manganese dioxide to yield the triazinone scaffold. Modifications to this method include substituting the hydrazine with benzylhydrazine to introduce substituents at the N3 position.
Key Reaction Conditions
-
Reagents : 2-Aminonicotinic acid, ethyl chloroformate, hydrazine hydrate, MnO₂.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Temperature : 0–25°C for carbonate formation; reflux for cyclization.
Functionalization of the Piperidine Moiety
The 1-benzyl-4-piperidyl group is synthesized through alkylation or reductive amination of 4-piperidinemethanol. Ambeed’s protocol for analogous piperidine intermediates (e.g., 4-piperidinemethanol derivatives) involves nucleophilic substitution with benzyl halides under basic conditions.
Benzylation of 4-Piperidinemethanol
A stirred solution of 4-piperidinemethanol in acetonitrile is treated with benzyl bromide and potassium carbonate at 80°C for 16 hours, yielding 1-benzyl-4-piperidinemethanol in 81% yield. Subsequent oxidation of the hydroxyl group to a carboxylic acid (e.g., using Jones reagent) provides the necessary handle for amide coupling.
Optimization Notes
-
Base : Potassium carbonate or triethylamine.
-
Solvent : Acetonitrile or dimethylformamide (DMF).
-
Yield : 75–85% after purification via silica gel chromatography.
Amide Bond Formation
The final step involves coupling the pyrido[2,1-c][1,triazin-3-ylpropanoic acid with 1-benzyl-4-piperidinamine. US20170000800A1 highlights the use of carbodiimide-based coupling agents (e.g., EDCl/HOBt) for analogous urea and amide formations.
EDCl-Mediated Coupling
A mixture of 3-(4-oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid (1.2 equiv), 1-benzyl-4-piperidinamine (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF is stirred at room temperature for 12–24 hours. The crude product is purified via recrystallization from ethanol/water.
Analytical Data
-
Yield : 68–72%.
-
Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, triazine-H), 7.35–7.28 (m, 5H, benzyl), 4.20 (d, 2H, J = 12.8 Hz, piperidine-CH₂), 3.02 (t, 2H, J = 6.4 Hz, propionamide-CH₂).
Alternative Routes and Comparative Analysis
One-Pot Sequential Synthesis
A patent from US20060030594A1 describes a one-pot method for related compounds, combining cyclization and amidation steps using microwave irradiation. For the target compound, this approach reduced reaction time from 24 hours to 2 hours, though yields remained comparable (65–70%).
Enzymatic Catalysis
Recent advances employ lipase-based catalysts for amide bond formation, offering greener alternatives. However, this method requires optimization for sterically hindered substrates like 1-benzyl-4-piperidinamine.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) necessitates solvent recovery and flow chemistry adaptations. EP2322176A1 reports continuous-flow cyclization reactors for triazine cores, achieving 90% conversion at 100°C with a 15-minute residence time. For amide coupling, switching to toluene as a solvent improves phase separation during workup .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Key Observations:
- Propanamide Backbone Utility : The propanamide linker is a common feature in compounds targeting diverse pathways (GLUT4, neuroprotection, antioxidative activity), suggesting its versatility in drug design .
- Target Compound Hypotheses : The benzyl-piperidine group may confer neuroprotective or metabolic effects akin to ’s analogs, though experimental validation is required.
Biological Activity
N-(1-benzyl-4-piperidyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The compound features a complex structure that includes piperidine and pyrido-triazine moieties, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1574304-12-3 |
Dopamine Receptor Modulation
Recent studies have indicated that compounds with similar structural motifs exhibit significant activity as dopamine receptor antagonists, particularly at the D4 receptor. The D4 receptor is implicated in various neurological conditions, including Parkinson's disease and schizophrenia. For instance, a study on benzyloxy piperidine scaffolds revealed that modifications to the benzyl group significantly enhanced D4 receptor selectivity and potency (Ki values ranging from 134 nM to 338 nM) . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in modulating dopaminergic pathways.
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing triazine and piperidine derivatives. Research has shown that certain triazine hybrids exhibit cytotoxic effects against various cancer cell lines. A study evaluating tetrahydro-beta-carboline-triazine hybrids demonstrated promising anticancer activity . While direct studies on the specific compound are lacking, the presence of triazine suggests potential for similar activity.
The mechanisms through which this compound may exert its effects likely involve modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer progression. The dopamine receptor antagonism could lead to alterations in neurochemical signaling that might mitigate symptoms associated with dopamine dysregulation.
Case Studies and Research Findings
While comprehensive clinical data specifically for this compound is sparse, related compounds have been investigated extensively:
- Dopamine Receptor Antagonists : Compounds structurally related to this compound have shown efficacy as D4R antagonists with improved stability and selectivity compared to earlier generations .
- Cytotoxicity Studies : Research on similar piperidine derivatives has indicated significant cytotoxic effects against various cancer cell lines, suggesting that further exploration into this compound's potential anticancer properties is warranted .
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing and characterizing this compound?
- Synthesis : A multi-step approach is typically employed, starting with functionalization of the piperidine ring (e.g., benzylation) followed by coupling with the pyridotriazinone-propanamide moiety. Critical steps include refluxing with propionic anhydride under argon and purification via oxalic acid precipitation .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Liquid Chromatography-Mass Spectrometry (LC-MS) verifies purity (>95%) and molecular weight .
Q. How are common impurities identified and resolved during synthesis?
- Impurities often arise from incomplete coupling reactions or residual solvents. Techniques like preparative HPLC or recrystallization (e.g., using 2-propanol) are used for purification. GC-MS and NMR help identify byproducts such as unreacted intermediates or oxidized derivatives .
Q. What methodologies are used for initial biological activity screening?
- In vitro assays : Target engagement is tested via enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement). Cell-based assays (e.g., cytotoxicity in cancer lines) are conducted at concentrations ranging from 1 nM to 10 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts enhance reaction efficiency.
- Temperature/pH control : Maintaining 60–80°C during amide bond formation and pH 7–8 for aqueous workups minimizes side reactions .
- Yield data : In analogous compounds, optimized protocols achieve yields >75% compared to baseline 50–60% .
Q. How can contradictory data on biological activity be resolved?
- Case study : If a study reports potent antimicrobial activity while another shows inactivity, analyze structural analogs (e.g., substituents on the benzyl or pyridotriazinone groups). For example, chloro-substituted benzyl groups enhance membrane penetration, while methoxy groups reduce it .
- Methodological adjustments : Validate assays using standardized positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions .
Q. What strategies elucidate interactions with enzymes or receptors?
- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD values).
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding poses with targets like kinases or GPCRs .
Q. How do structural analogs influence pharmacological profiles?
- Key modifications :
| Analog Feature | Impact on Activity | Reference |
|---|---|---|
| Chloro-substituted benzyl | Enhanced antimicrobial potency | |
| Methoxy-pyridotriazinone | Reduced cytotoxicity | |
| Piperidine N-benzylation | Improved CNS penetration |
- Design rationale : Prioritize substituents that balance lipophilicity (LogP 2–3) and hydrogen-bond donors (<5) for optimal bioavailability .
Q. How is compound stability assessed under varying conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC:
- Acidic conditions : Amide bond hydrolysis (t½ = 24 h at pH 1) .
- Oxidative stress : Susceptibility to peroxide-induced oxidation of the pyridotriazinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
